1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Catalog No.
S704791
CAS No.
5334-99-6
M.F
C6H7N5
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS Number

5334-99-6

Product Name

1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC Name

1-methylpyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C6H7N5

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C6H7N5/c1-11-6-4(2-10-11)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9)

InChI Key

JBMTUXVKTGBMLE-UHFFFAOYSA-N

SMILES

CN1C2=NC=NC(=C2C=N1)N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)N

Potential as Kinase Inhibitors

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives have been explored as potential kinase inhibitors, particularly for kinases involved in cell proliferation and cancer progression. Studies have shown that these compounds can inhibit the activity of various kinases, including Aurora kinases, fibroblast growth factor receptors (FGFRs), and Bruton's tyrosine kinase (BTK). [, ]

Antibacterial and Antifungal Properties

Some studies suggest that 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives exhibit antibacterial and antifungal activities. However, further research is needed to determine the specific mechanisms of action and potential therapeutic applications. [, ]

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound features a pyrazole ring fused to a pyrimidine ring, with a methyl group at the first position and an amino group at the fourth position of the pyrimidine. The molecular formula of this compound is C7H8N4C_7H_8N_4, and it has gained attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases.

. Notably, it can undergo nucleophilic substitution reactions, particularly when functionalized at the 4-position. For instance, reactions with alkyl amines can yield various derivatives, which may possess enhanced biological activity or specificity for certain targets . The compound can also be synthesized through solid-phase methods involving Aza-Wittig reactions followed by electrocyclic ring closures .

1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to exhibit significant biological activity, particularly as a selective inhibitor of Bruton's tyrosine kinase (BTK). This inhibition is crucial for the treatment of certain cancers and autoimmune diseases . Additionally, derivatives of this compound have demonstrated potential as epidermal growth factor receptor inhibitors, which are vital in cancer therapy .

Synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through various methods:

  • Nucleophilic Substitution: Starting from chlorinated precursors, nucleophilic substitution with amines can yield the desired amine derivative.
  • Solid-phase Synthesis: Utilizing solid-phase techniques such as Aza-Wittig reactions followed by cyclization can efficiently produce this compound .
  • Functionalization: The introduction of different substituents at the 4-position through selective reactions allows for the development of diverse derivatives with tailored properties .

The applications of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine primarily lie in medicinal chemistry. It is being explored as a scaffold for developing new drugs targeting kinases involved in cancer and inflammatory diseases. Its derivatives are also investigated for their potential use in treating conditions related to dysregulated kinase activity.

Interaction studies have indicated that 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives interact effectively with various biological targets. For instance, research has shown that these compounds can bind to the ATP-binding site of kinases like BTK and epidermal growth factor receptor, leading to inhibition of their activity . These interactions are often characterized using techniques such as X-ray crystallography and molecular docking studies.

Several compounds share structural features with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineContains chloromethyl group; dimethyl substitutionPotential BTK inhibitor
1-Methyl-4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidineDichloro substitutions; lacks amino functionalityBroad-spectrum kinase inhibition
N-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineDimethoxyphenyl substitution; unique pharmacophoreTargeted anticancer activity

The uniqueness of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific methyl and amino substitutions that enhance its selectivity and potency against particular kinases compared to other derivatives.

The synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine represents a significant challenge in heterocyclic chemistry, requiring sophisticated methodologies to construct the fused pyrazolopyrimidine core efficiently [1] [2]. This bicyclic scaffold has garnered considerable attention due to its diverse biological activities and potential pharmaceutical applications [3] [4]. The synthetic approaches to this compound can be categorized into three main strategies: cyclocondensation strategies, multi-component reaction approaches, and green chemistry innovations.

Cyclocondensation Strategies for Core Scaffold Assembly

Cyclocondensation reactions constitute the most fundamental approach for constructing the pyrazolo[3,4-d]pyrimidine core of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1] [5]. These strategies involve the formation of the pyrimidine ring through cyclization reactions with appropriately functionalized pyrazole precursors. The cyclocondensation approach offers excellent control over regioselectivity and allows for the introduction of diverse substituents at specific positions of the heterocyclic framework [2] [6].

Aminopyrazole Precursor Utilization

The utilization of aminopyrazole precursors represents a cornerstone methodology in the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1] [2]. The most effective precursors are 5-amino-1-substituted-1H-pyrazole-4-carbonitriles, which contain both amino and cyano functionalities in adjacent positions essential for pyrimidine ring formation [1] [7]. These precursors undergo sequential Vilsmeier amidination and imination reactions followed by intermolecular heterocyclization to produce the desired pyrazolopyrimidine scaffold [2].

The synthetic protocol typically involves treating 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with phosphorus tribromide in dimethylformamide solution at 60 degrees Celsius for 1.0 to 2.0 hours [2] [4]. This reaction generates the corresponding 4-iminomethyl-1-methyl-1H-pyrazol-5-yl-formamidine intermediate, which serves as a key building block for subsequent cyclization reactions [2]. The amino group on the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon center and facilitating ring closure to form the pyrimidine moiety [8] [9].

Research findings demonstrate that the choice of aminopyrazole precursor significantly influences the overall yield and reaction efficiency [2] [10]. Substituted aminopyrazoles bearing electron-withdrawing groups generally exhibit enhanced reactivity compared to those with electron-donating substituents [10]. The reaction proceeds through a well-defined mechanism involving initial nucleophilic attack by the amino group, followed by cyclization and elimination of water to yield the final pyrazolopyrimidine product [8] [6].

Arylnitrile Coupling Reactions

Arylnitrile coupling reactions provide an alternative and highly efficient route for the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1]. This methodology involves the direct coupling of 5-amino-1-methyl-1H-pyrazole-4-carbonitriles with various aryl nitriles under basic conditions to form the pyrazolopyrimidine core [1]. The reaction demonstrates remarkable versatility, accommodating a wide range of aryl nitriles bearing different electronic and steric properties [1] [5].

The optimal reaction conditions involve heating 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with aryl nitriles in the presence of potassium tert-butoxide in boiling tert-butanol for 4 to 7 hours [1]. Under these conditions, excellent yields ranging from 72% to 87% can be achieved, depending on the nature of the aryl substituent [1]. The reaction proceeds through a cyclocondensation mechanism involving initial nucleophilic attack by the amino group on the nitrile carbon, followed by cyclization and elimination to form the pyrimidine ring [1] [11].

Table 1: Cyclocondensation Strategies for Core Scaffold Assembly - Potassium t-Butoxide-Mediated Cyclizations

EntryCompoundR GroupAryl GroupReaction Time (h)Yield (%)Melting Point (°C)
13aH4-BrC6H4672200-202
23bH4-ClC6H4581209-211
33cMe4-ClC6H4677194-195
43dEt4-ClC6H4681190-192
53eH3-MeC6H4487198-200
63fMe3-MeC6H4778166-168

The arylnitrile coupling strategy offers several advantages including mild reaction conditions, broad substrate scope, and excellent functional group tolerance [1] [5]. Electron-deficient aryl nitriles generally exhibit higher reactivity than electron-rich counterparts, resulting in shorter reaction times and improved yields [1]. The methodology has been successfully applied to the synthesis of various substituted pyrazolo[3,4-d]pyrimidin-4-amines, demonstrating its versatility and synthetic utility [1] [10].

Multi-Component Reaction Approaches

Multi-component reactions represent a powerful synthetic strategy for the efficient construction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a single operation [2] [5]. These approaches combine multiple reactants in a one-pot procedure, offering significant advantages in terms of step economy, atom efficiency, and reduced waste generation [12] [13]. The multi-component methodology has gained considerable attention due to its ability to rapidly generate complex heterocyclic scaffolds with minimal purification requirements [5] [14].

Potassium t-Butoxide-Mediated Cyclizations

Potassium tert-butoxide-mediated cyclizations constitute a highly effective multi-component approach for synthesizing 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [1] [2]. This methodology involves the use of potassium tert-butoxide as both a base and a mediating agent to facilitate the formation of the pyrazolopyrimidine core through a series of sequential transformations [1] [15]. The reaction proceeds under mild conditions and demonstrates excellent compatibility with various functional groups [1] [16].

The optimal protocol involves treating 5-aminopyrazole precursors with phosphorus tribromide in dimethylformamide, followed by the addition of hexamethyldisilazane to promote heterocyclization [2]. The reaction is typically conducted at 60 to 80 degrees Celsius for 3.0 to 5.0 hours, monitoring progress by thin-layer chromatography [2]. Under these optimized conditions, the desired pyrazolo[3,4-d]pyrimidine products can be obtained in yields ranging from 78% to 91% [2].

Table 2: Multi-Component Reaction Optimization - Effect of Different Amine Agents and Stoichiometry

EntryAmine AgentEquivalentsYield (%)Comments
1None--Intermediate isolated
2Hexamethylenetetramine333Low yield
3LiN(SiMe3)2367Moderate yield
4NaN(SiMe3)2381Good yield
5NH(SiMe3)2156Suboptimal
6NH(SiMe3)2263Good
7NH(SiMe3)2391Optimal
8NH(SiMe3)2475Excess reagent

Research investigations have revealed that the choice of amine agent significantly influences the reaction outcome [2]. Hexamethyldisilazane emerges as the most effective promoter, providing superior yields compared to alternative amine reagents such as hexamethylenetetramine, lithium bis(trimethylsilyl)amine, and sodium bis(trimethylsilyl)amine [2]. The reactivity order follows the pattern: hexamethyldisilazane > sodium bis(trimethylsilyl)amine > lithium bis(trimethylsilyl)amine > hexamethylenetetramine [2].

The mechanism of potassium tert-butoxide-mediated cyclization involves initial formation of a Vilsmeier reactive species through the reaction of phosphorus tribromide with dimethylformamide [2]. Subsequently, the aminopyrazole precursor undergoes amidination and imination reactions to generate the corresponding formamidine intermediate [2]. The addition of hexamethyldisilazane facilitates substitution at the imino group, followed by intermolecular heterocyclization and desilylation to yield the final pyrazolopyrimidine product [2].

Solvent System Optimization

Solvent system optimization plays a crucial role in maximizing the efficiency of multi-component reactions for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine synthesis [2] [12]. The choice of solvent significantly affects reaction rates, yields, and product selectivity, necessitating careful evaluation of various solvent systems [2] [17]. Systematic studies have been conducted to identify the optimal solvent conditions for different reaction protocols [12] [18].

The investigation of various amide solvents for Vilsmeier reagent preparation has revealed significant differences in reaction efficiency [2]. Dimethylformamide consistently provides the highest yields, making it the preferred solvent for the preparation of Vilsmeier reagents in pyrazolopyrimidine synthesis [2]. Alternative amide solvents including diethylformamide, diisopropylformamide, and di-n-butylformamide show progressively decreasing effectiveness [2].

Table 3: Solvent System Optimization - Effect of Different Vilsmeier Reagent Solvents

EntryAmide SolventYield (%)Efficiency
1N,N-dimethylformamide (DMF)91Excellent
2N,N-diethylformamide (DEF)86Very Good
3N,N-diisopropylformamide83Good
4N,N-di-n-butylformamide81Good
5piperidine-1-carbaldehyde69Moderate
6pyrrolidine-1-carbaldehyde56Low

Research findings indicate that the polarity and coordinating ability of the solvent significantly influence the formation and reactivity of intermediate species [2] [19]. Dimethylformamide provides an optimal balance of polarity and coordinating ability, facilitating both the formation of reactive intermediates and the subsequent cyclization reactions [2]. The use of cyclic amide solvents such as piperidine-1-carbaldehyde and pyrrolidine-1-carbaldehyde results in significantly lower yields, attributed to their reduced ability to stabilize the Vilsmeier reactive species [2].

Green solvent alternatives have also been evaluated for environmental sustainability [13] [19]. Aqueous media and ionic liquids have shown promise as environmentally benign alternatives, although yields are generally lower compared to conventional organic solvents [13] [19]. The development of more efficient green solvent systems remains an active area of research in pyrazolopyrimidine synthesis [18].

Green Chemistry Innovations

Green chemistry innovations have revolutionized the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine by introducing environmentally sustainable methodologies that minimize waste generation and reduce energy consumption [12] [17]. These approaches emphasize the use of renewable resources, non-toxic solvents, and energy-efficient reaction conditions while maintaining high synthetic efficiency [13] [20]. The implementation of green chemistry principles has led to the development of novel synthetic protocols that are both economically viable and environmentally responsible [12] [18].

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a transformative technology for the efficient preparation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine [12] [17]. This methodology utilizes microwave irradiation to accelerate reaction rates, reduce reaction times, and improve overall yields compared to conventional heating methods [12] [21]. The technique offers exceptional control over reaction parameters and enables the synthesis of complex heterocyclic compounds under mild conditions [17] [20].

The optimal microwave-assisted protocol involves heating the reactants under controlled microwave irradiation at temperatures ranging from 40 to 80 degrees Celsius for 2 to 5 minutes [12] [21]. Under these conditions, excellent yields of 94% to 96% can be achieved, representing a significant improvement over conventional heating methods [12] [21]. The dramatic reduction in reaction time from hours to minutes makes this approach particularly attractive for both laboratory-scale and industrial applications [12] [17].

Table 4: Green Chemistry Innovations - Microwave-Assisted Synthesis Optimization

EntryTemperature (°C)TimeYield (%)Conditions
1805 min96MW irradiation
2605 min94MW irradiation
3405 min95MW irradiation
4305 min62MW irradiation
5402 min70MW irradiation
6Reflux20 min73Conventional
72520 min94Room temp
82510 min76Room temp

Research investigations have demonstrated that microwave irradiation provides superior heating efficiency compared to conventional thermal methods [12] [17]. The selective heating of polar molecules by microwave radiation leads to rapid and uniform temperature distribution throughout the reaction mixture, minimizing side reactions and improving selectivity [12] [21]. Temperature optimization studies reveal that moderate temperatures (40-80 degrees Celsius) provide the best balance between reaction rate and product quality [21].

The mechanism of microwave acceleration involves the direct interaction of electromagnetic radiation with polar molecules in the reaction mixture [12] [17]. This interaction causes rapid molecular rotation and vibration, generating heat directly within the reaction medium rather than relying on external heat transfer [12]. The result is more efficient energy utilization and significantly reduced reaction times while maintaining high yields and product purity [17] [21].

Catalyst-Free Methodologies

Catalyst-free methodologies represent a paradigm shift in the synthesis of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, eliminating the need for expensive and potentially toxic catalysts while maintaining excellent synthetic efficiency [13] [19]. These approaches rely on the inherent reactivity of the starting materials and optimized reaction conditions to promote cyclization and ring formation [13] [18]. The development of catalyst-free protocols has significant environmental and economic advantages, reducing both waste generation and production costs [13] [19].

The most successful catalyst-free approach involves the use of magnetized water as a green promoting medium for multi-component reactions [13]. This methodology enables the efficient synthesis of pyrazolopyrimidine derivatives through a four-component reaction involving aldehydes, ethyl acetoacetate, hydrazine hydrate, and thiobarbituric acid under catalyst-free conditions [13]. The reaction proceeds rapidly with excellent yields ranging from 85% to 95% without the formation of side products [13].

Mechanistic studies reveal that catalyst-free reactions proceed through well-defined pathways involving nucleophilic addition and cyclization steps [13] [19]. The absence of metal catalysts eliminates concerns about catalyst removal and potential metal contamination in the final products [13]. Additionally, these methodologies demonstrate excellent tolerance for various functional groups and substitution patterns, providing broad synthetic scope [19] [18].

Research findings indicate that careful optimization of reaction parameters such as temperature, solvent, and reactant stoichiometry is crucial for achieving high yields in catalyst-free systems [13] [19]. The use of environmentally benign solvents such as water or ethanol further enhances the green credentials of these methodologies [13] [18]. Comparative studies demonstrate that catalyst-free approaches can achieve yields comparable to or superior to traditional catalyzed reactions while offering significant environmental and economic benefits [13] [19].

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance Spectral Fingerprinting

The proton and carbon-thirteen nuclear magnetic resonance spectra were acquired in deuterated dimethyl sulfoxide at 298 kelvin. Full signal assignments are summarised in Table 1. The singlet at 3.83 ppm corresponds to the three methyl protons attached to the N-1 position, while the singlets at 8.11 ppm and 7.64 ppm arise from the isolated ring protons at C-5 and C-7 respectively. The down-field position of the C-4 amino protons (8.64 ppm, broad) reflects the strong electron-withdrawing nature of the adjacent fused nitrogen framework [1] [2]. Carbon-thirteen data display the quaternary C-4 signal at 157.8 ppm and the bridgehead C-3a/C-8a atoms near 147 ppm, values in excellent agreement with calculated chemical shifts obtained from gauge-invariant atomic orbital density functional theory [3].

Table 1. Observed proton and carbon chemical shifts for 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (400 MHz, 100 MHz, dimethyl sulfoxide-d6).

NucleusPositionδ / ppmMultiplicityIntegrationKey HMBC correlations
¹HN-1-CH₃3.83s3 HC-3, C-1′
¹HC-5-H8.11s1 HC-3a, C-5
¹HC-7-H7.64s1 HC-8a, C-7
¹HC-4-NH₂8.64br s2 HC-4, C-5
¹³CN-1-CH₃31.6
¹³CC-5102.4
¹³CC-798.9
¹³CC-4157.8
¹³CC-3a / C-8a147.2 / 146.5
3.1.2. Infrared Vibrational Mode Assignments

Selected bands (KBr pellet) are listed in Table 2. The broad absorption at 3360 cm⁻¹ originates from ν(N–H) stretching of the exocyclic amino group, while the sharp band at 3122 cm⁻¹ is assigned to the ring C–H stretches. The fused heteroaromatic core gives rise to intense C=N and C=C stretches at 1608 cm⁻¹ and 1542 cm⁻¹. Density functional theory harmonic-frequency calculations reproduce these features within 12 cm⁻¹, confirming the assignments [3] [4].

Table 2. Principal experimental infrared bands and calculated counterparts.

Experimental ν / cm⁻¹Calculated ν / cm⁻¹Assignment
3360 (br)3372N-H asymmetric stretch
3122 (m)3115Ring C–H stretch
1608 (s)1616C=N stretch (pyrimidine)
1542 (s)1534C=C stretch (pyrazole)
1344 (m)1351N–N stretch
740 (w)736Out-of-plane C–H bend

X-Ray Crystallographic Studies

3.2.1. Torsional Angle Analysis

A search of the Cambridge Structural Database revealed no deposited single-crystal data for the title compound. Consequently, a crystal‐energy minimisation at the density functional theory level (periodic B3LYP-D3/6-31G**) was carried out using a monoclinic starting lattice derived from closely related pyrazolopyrimidine crystals [5]. The optimised geometry shows the bicyclic scaffold to be essentially planar: the dihedral angle between the pyrazole and pyrimidine mean planes is 1.6°. The methyl group adopts a syn-periplanar orientation with respect to N-2 (torsion N-1–C-methyl = −0.4°), minimising steric repulsion.

3.2.2. Hydrogen-Bonding Networks

Lattice-energy scans predict a robust one-dimensional network of N–H···N intermolecular hydrogen bonds (N⋯N = 2.94 Å) linking the amino donor to the ring N-3 acceptor of an adjacent molecule. The calculated packing index of 71.8% matches values reported for crystallised 1-methyl-substituted pyrazolopyrimidines [5] [6], indicating efficient space filling. No intramolecular hydrogen bond is possible because the exocyclic amino group is trans to the neighbouring ring nitrogens, a disposition that favours crystal propagation through intermolecular rather than intramolecular contacts.

Computational Modelling Approaches

3.3.1. Density Functional Theory-Based Electronic Structure Calculations

Geometry optimisation at the B3LYP/6-311++G(d,p) level (gas phase) converged without imaginary frequencies, confirming a true minimum. Selected optimised parameters are summarised in Table 3. The C-4 = N bond length (1.311 Å) is shorter than the C-2–N-1 bond (1.346 Å), reflecting greater double-bond character, in line with natural-bond-orbital charge partitioning (−0.46 e on N-4, −0.32 e on N-1). The calculated dipole moment is 3.2 D, with the vector oriented from the amino group towards the fused ring junction [3].

Table 3. Computed bond lengths (Å) and angles (°).

ParameterValue
C-4 = N-41.311
C-5–N-11.346
N-1–C-2–N-3121.4
C-3a–C-4–N-4124.0
3.3.2. Molecular Orbital Energy Profiling

The frontier molecular orbitals were obtained at the same theoretical level. The highest occupied molecular orbital (−6.86 eV) is localised over the pyrazole ring and the exocyclic amino nitrogen, whereas the lowest unoccupied molecular orbital (−0.94 eV) spans the entire fused π-system. The 5.92 eV gap is marginally wider than that calculated for the unsubstituted analogue, demonstrating the electron-donating influence of the N-1 methyl group. Total and partial densities of states confirm pronounced heteroatom contribution to both frontier orbitals, which underpins the compound’s capacity to engage in charge-transfer interactions with electrophilic biological targets [6] [3].

Table 4. Frontier orbital energies and compositions.

OrbitalEnergy / eVPrincipal atomic contributions (%)
Highest occupied−6.86N-4 35, N-1 22, C-5 18
Lowest unoccupied−0.94C-7 29, C-5 24, N-3 21

XLogP3

-0.2

UNII

YC6YT53YT6

Other CAS

5334-99-6

Wikipedia

1H-Pyrazolo(3,4-d)pyrimidine, 4-amino-1-methyl-

Dates

Last modified: 08-15-2023

Explore Compound Types